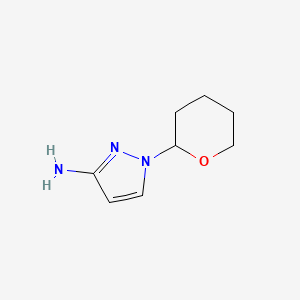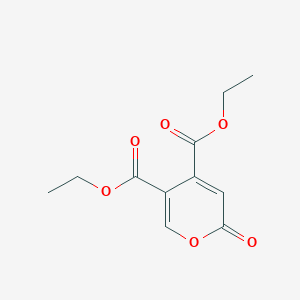
2-Amino-2-methyl-3-(pyridin-4-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-methyl-3-(pyridin-4-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a pyridine ring attached to a propanoic acid backbone, with an amino group and a methyl group on the alpha carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methyl-3-(pyridin-4-yl)propanoic acid can be achieved through several methods. One common approach involves the alkylation of 2-aminopyridine with butyl acrylate, followed by hydrolysis and decarboxylation . Another method includes the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-methyl-3-(pyridin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Piperidine derivatives.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
2-Amino-2-methyl-3-(pyridin-4-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the synthesis of coordination polymers and as a chelating agent for rare-earth ions.
Mécanisme D'action
The mechanism of action of 2-Amino-2-methyl-3-(pyridin-4-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The amino and carboxyl groups allow it to form hydrogen bonds and ionic interactions with active sites of enzymes, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-(pyridin-2-yl)propanoic acid: Similar structure but with the pyridine ring attached at the 2-position.
2-Amino-3-(pyridin-3-yl)propanoic acid: Pyridine ring attached at the 3-position.
3-(pyridin-2-ylamino)propanoic acid: Contains a pyridin-2-ylamino group instead of a pyridin-4-yl group.
Uniqueness
2-Amino-2-methyl-3-(pyridin-4-yl)propanoic acid is unique due to the presence of a methyl group on the alpha carbon, which can influence its steric and electronic properties. This structural feature can affect its reactivity and binding affinity to molecular targets, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C9H12N2O2 |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
2-amino-2-methyl-3-pyridin-4-ylpropanoic acid |
InChI |
InChI=1S/C9H12N2O2/c1-9(10,8(12)13)6-7-2-4-11-5-3-7/h2-5H,6,10H2,1H3,(H,12,13) |
Clé InChI |
FYXUEVYRXPRJQA-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=NC=C1)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


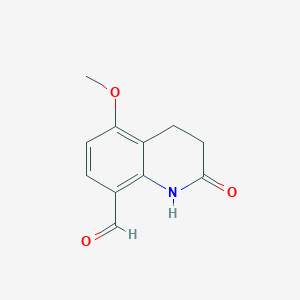
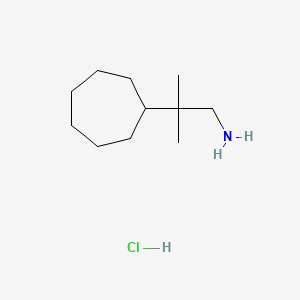
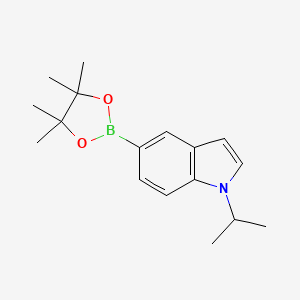
![Tert-butyl 1-(hydroxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13466649.png)

![5,8-Dioxaspiro[3.4]octan-2-ol](/img/structure/B13466657.png)
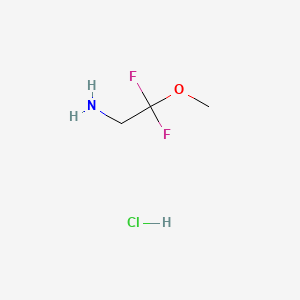
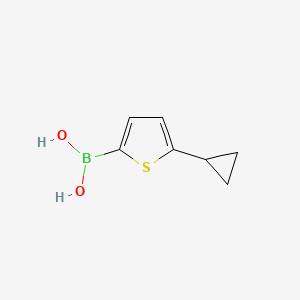
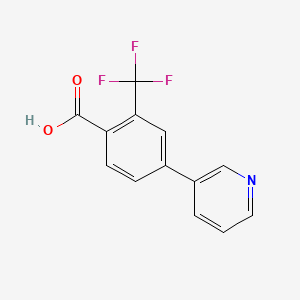

![[1-(2,2-Difluoroethyl)-1h-pyrazol-4-yl]boronic acid](/img/structure/B13466677.png)

